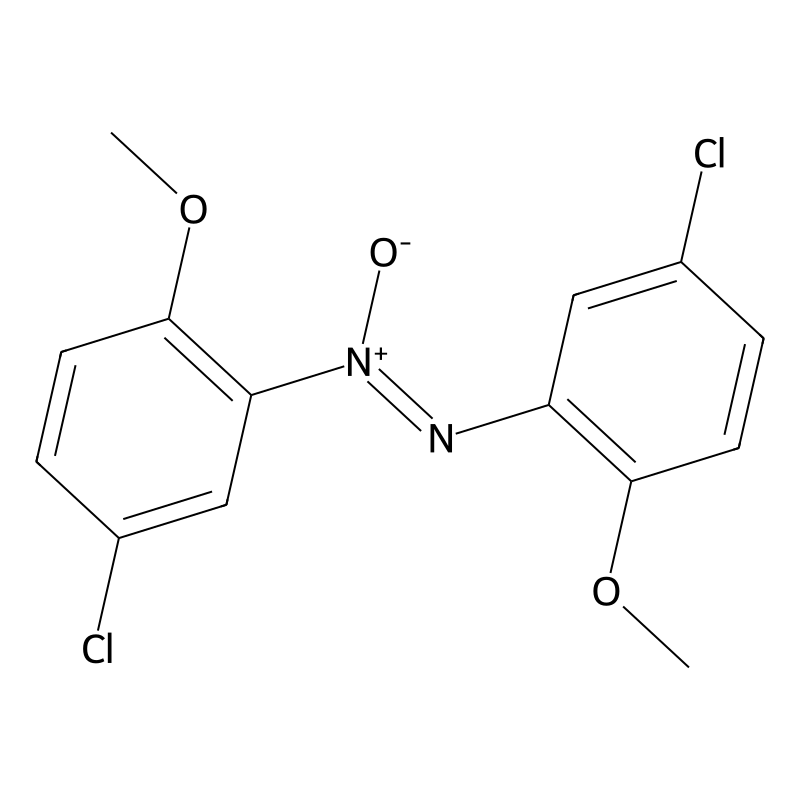

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide is a chemical compound with the molecular formula . This compound features two 5-chloro-2-methoxyphenyl groups linked by a diazene (N=N) moiety and an oxide group. Its structural uniqueness contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The compound can be oxidized to form various oxides or derivatives.

- Reduction: Reduction reactions can convert the diazene moiety into amines or other reduced forms.

- Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to diverse substituted products.

Common Reagents and Conditions

Typical reagents used in these reactions include:

- Oxidizing agents: Potassium permanganate is commonly employed for oxidation.

- Reducing agents: Sodium borohydride is often used for reduction processes.

- Nucleophiles: Hydroxide ions can facilitate substitution reactions.

The specific conditions for these reactions vary, often requiring controlled temperatures and solvents to optimize yields .

Research indicates that Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide may exhibit significant biological activity. Studies have suggested potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with cellular components, potentially modulating biological pathways related to cell proliferation and apoptosis .

The synthesis of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide typically involves the following steps:

- Formation of Diazoniun Salt: The reaction begins with 5-chloro-2-methoxyaniline treated with nitrous acid to generate the corresponding diazonium salt.

- Coupling Reaction: This diazonium salt is then coupled with another molecule of 5-chloro-2-methoxyaniline under controlled conditions to yield the desired diazene compound.

In industrial settings, large-scale production may utilize automated systems to maintain precise control over reaction parameters such as temperature and pressure, ensuring high purity and yield through advanced purification techniques like crystallization and chromatography .

Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide has various applications across multiple domains:

- Organic Synthesis: It serves as a reagent in synthesizing more complex organic molecules.

- Biological Research: The compound is investigated for its potential therapeutic applications against various diseases.

- Industrial Use: It is utilized in producing dyes, pigments, and specialty chemicals .

The interaction studies of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide focus on its biological effects and mechanisms. Research suggests that the compound's diazene moiety can engage in redox reactions that generate reactive intermediates capable of influencing cellular pathways. These interactions are crucial for understanding its potential therapeutic benefits and toxicity profiles .

Several compounds share structural similarities with Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide | Similar structure but different substituents | |

| Diazene, bis(5-bromo-2-methoxyphenyl)-, 1-oxide | Contains bromine instead of chlorine | |

| Diazene, bis(4-chloroaniline)-, 1-oxide | Different aromatic substitutions |

Uniqueness

The uniqueness of Diazene, bis(5-chloro-2-methoxyphenyl)-, 1-oxide lies in its specific combination of substituents (chlorine and methoxy groups) on the phenyl rings and the presence of the diazene moiety. This specific arrangement contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.